1,3-Bis(methoxymethyl)benzene
Overview
Description
1,3-Bis(methoxymethyl)benzene is an organic compound with the molecular formula C10H14O2. It is a colorless to pale yellow liquid with a special aromatic odor . This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(methoxymethyl)benzene can be synthesized through the condensation reaction of formaldehyde and methanol under acidic conditions . Another method involves the reaction of 1,3-bis(bromomethyl)benzene with methanol .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of 1,3-dimethylbenzene to form 1,3-bis(chloromethyl)benzene, followed by etherification with methanol in the presence of sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
1,3-Bis(methoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of resins and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Bis(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The methoxymethyl groups can influence the reactivity and orientation of the substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(methoxymethyl)benzene: Similar in structure but with methoxymethyl groups at the 1 and 4 positions.
1,2-Bis(methoxymethyl)benzene: Methoxymethyl groups at the 1 and 2 positions.
Uniqueness
1,3-Bis(methoxymethyl)benzene is unique due to the positioning of the methoxymethyl groups at the 1 and 3 positions, which affects its chemical reactivity and physical properties compared to its isomers .
Properties
IUPAC Name |
1,3-bis(methoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-11-7-9-4-3-5-10(6-9)8-12-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJINPBZQICULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424010 | |
Record name | 1,3-bis(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22072-45-3 | |
Record name | 1,3-bis(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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